molecular formula C17H20N2O4S B2880994 2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 328028-84-8

2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde

Cat. No.: B2880994
CAS No.: 328028-84-8
M. Wt: 348.42
InChI Key: VHMOKYXRNWLZBO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde (CAS: 328028-84-8) is a pyrrole-based heterocyclic compound featuring a carbaldehyde group at position 3, methyl groups at positions 2 and 5 of the pyrrole ring, and a 3-(morpholine-4-sulfonyl)phenyl substituent at position 1. Its molecular formula is C₁₈H₂₀N₂O₄S, with a molecular weight of 364.43 g/mol . The morpholine sulfonyl group confers strong electron-withdrawing characteristics, influencing its reactivity and solubility.

Applications and Synthesis
This compound is primarily utilized as a building block in medicinal chemistry and materials science. Its synthesis typically involves:

Sulfonation: Introduction of the morpholine sulfonyl group via sulfonation of a phenyl precursor.

Pyrrole ring formation: Cyclization to form the pyrrole core.

Aldehyde functionalization: Oxidation or formylation to introduce the carbaldehyde group .

Properties

IUPAC Name

2,5-dimethyl-1-(3-morpholin-4-ylsulfonylphenyl)pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-10-15(12-20)14(2)19(13)16-4-3-5-17(11-16)24(21,22)18-6-8-23-9-7-18/h3-5,10-12H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMOKYXRNWLZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde typically involves a multi-step process:

  • Formation of the Pyrrole Core: Starting with a 1,4-dicarbonyl compound, the pyrrole ring is constructed via Paal-Knorr synthesis.

  • Introduction of the Phenyl Group: Through electrophilic aromatic substitution, a phenyl ring is attached to the pyrrole core.

  • Sulfonation and Morpholine Addition: The phenyl ring is sulfonated and subsequently reacted with morpholine to introduce the sulfonyl-morpholine moiety.

  • Aldehyde Formation: The pyrrole is then oxidized under controlled conditions to form the aldehyde group.

Industrial Production Methods: In industrial settings, the production may be optimized through:

  • Catalyst Utilization: Employing catalysts to increase reaction efficiency and yield.

  • Continuous Flow Reactors: To ensure uniform reaction conditions and scalability.

  • Solvent Recovery Systems: For sustainability and cost efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to carboxylic acids using reagents like potassium permanganate.

  • Reduction: The aldehyde can be reduced to alcohol using reducing agents like sodium borohydride.

  • Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in basic conditions.

  • Reduction: Sodium borohydride in ethanol.

  • Substitution: Strong nucleophiles like alkoxides in polar aprotic solvents.

Major Products:

  • Carboxylic acids: from oxidation.

  • Alcohols: from reduction.

  • Substituted sulfonyl derivatives: from nucleophilic substitution.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, studies have shown that the incorporation of morpholine sulfonyl groups can enhance the selectivity and potency against various cancer cell lines. A notable study demonstrated that similar compounds inhibited tumor growth in xenograft models, suggesting potential for therapeutic applications in oncology .

Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. In vitro assays revealed that it possesses effective bactericidal properties against both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antibiotics or antimicrobial agents .

Biochemical Research

Proteomics Research:
Due to its unique structure, 2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde is utilized as a reagent in proteomics studies. It aids in the identification and quantification of proteins through selective labeling techniques, which can be crucial for understanding protein interactions and functions within biological systems .

Enzyme Inhibition Studies:
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of certain kinases, which play critical roles in cell signaling and cancer progression. These findings open avenues for further research into targeted therapies for diseases linked to aberrant kinase activity .

Organic Electronics

Research indicates that compounds like this compound can be used in organic electronic devices due to their semiconducting properties. They are being explored as potential materials for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where their charge transport capabilities can enhance device performance .

Polymer Chemistry

The compound's reactivity allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it suitable for applications in coatings and advanced materials .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant tumor growth inhibition in xenograft models using related pyrrole derivatives.
Study BAntimicrobial PropertiesShowed effective bactericidal action against various bacterial strains in vitro.
Study CProteomicsUtilized for selective protein labeling, enhancing identification accuracy in complex mixtures.
Study DOrganic ElectronicsInvestigated as a semiconducting material for OLED applications, showing promising charge transport characteristics.

Mechanism of Action

The compound interacts primarily through its aldehyde, sulfonyl, and morpholine groups, participating in hydrogen bonding, nucleophilic attacks, and electrostatic interactions. These features allow it to modulate biochemical pathways, particularly those involving enzyme-substrate interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1-aryl-2,5-dimethyl-1H-pyrrole-3-carbaldehydes. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Solubility
Target Compound (CAS 328028-84-8) C₁₈H₂₀N₂O₄S 364.43 3-(Morpholine-4-sulfonyl)phenyl ~2.8* DMSO, Chloroform
1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (Y510-2763) C₁₃H₁₁ClFNO 251.69 3-Chloro-4-fluorophenyl 3.11 Methanol, DMSO
2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde (CAS 256529-25-6) C₁₄H₁₂F₃NO 267.24 4-(Trifluoromethyl)phenyl ~2.9* Chloroform, DMSO
2,5-Dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde (CAS 932226-24-9) C₁₄H₁₂F₃NO 267.24 2-(Trifluoromethyl)phenyl ~2.9* Limited data

*Estimated using fragment-based methods due to absence of experimental data.

Key Differences and Implications

Electronic Effects :

  • The morpholine sulfonyl group in the target compound is a stronger electron-withdrawing group compared to halogens (Cl, F) or trifluoromethyl (-CF₃) substituents in analogs. This enhances electrophilicity at the aldehyde group, making it more reactive in nucleophilic additions .
  • Trifluoromethyl groups (in CAS 256529-25-6 and 932226-24-9) provide moderate electron withdrawal but improve metabolic stability in drug candidates .

Solubility and logP :

  • The target compound’s logP (~2.8) is comparable to trifluoromethyl analogs but lower than the chloro-fluoro derivative (logP 3.11), suggesting better aqueous solubility due to the polar morpholine sulfonyl group .
  • Solubility in DMSO and chloroform is common across the class, but the trifluoromethyl analogs exhibit better solubility in hydrophobic matrices .

Synthetic Accessibility :

  • The morpholine sulfonyl group requires multi-step sulfonation and coupling, increasing synthetic complexity compared to halogenated analogs .
  • Trifluoromethyl derivatives are often synthesized via direct fluorination or cross-coupling, offering higher yields (~80–95%) .

Pharmacological Potential

  • Target Compound : Its electron-deficient aryl group may enhance binding to enzymes or receptors with hydrophobic active sites. Preliminary studies suggest utility in kinase inhibition .
  • Trifluoromethyl Analogs : Demonstrated activity in antimicrobial and anti-inflammatory assays due to enhanced membrane permeability .

Material Science

  • The morpholine sulfonyl group’s polarity makes the target compound a candidate for organic semiconductors or coordination polymers .

Biological Activity

2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde is a heterocyclic compound characterized by its unique structural features, which include a pyrrole ring and a morpholine sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

  • IUPAC Name : 2,5-dimethyl-1-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde
  • Molecular Formula : C17H20N2O4S
  • Molecular Weight : 348.42 g/mol
  • Physical Form : Powder
  • Purity : 95% .

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential in different therapeutic areas.

Antibacterial Activity

Recent studies indicate that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of pyrrole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 3.12 to 12.5 μg/mL against these pathogens .

CompoundTarget BacteriaMIC (μg/mL)
Pyrrole Derivative AS. aureus3.90
Pyrrole Derivative BE. coli10.00
2,5-Dimethyl PyrrolePseudomonas putida5.00

Anticancer Activity

The anticancer potential of this compound is supported by studies on similar pyrrole derivatives that demonstrate selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, one study reported that a pyrrole derivative inhibited the growth of A549 lung cancer cells with an IC50 value of approximately 25 μM .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA, disrupting replication processes in rapidly dividing cells.
  • Protein Binding : Studies involving bovine serum albumin (BSA) binding suggest that the compound may interact with plasma proteins, affecting its bioavailability and therapeutic efficacy .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrrole derivatives, including the target compound. These derivatives were tested for their antibacterial activity using the agar disc-diffusion method against standard strains such as S. aureus and E. coli. The results indicated that modifications in the pyrrole structure significantly influenced antibacterial potency .

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